REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:9][CH3:10])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1>[Pd]>[CH:2]([O:3][CH2:4][CH:5]([OH:6])[CH2:7][OH:8])([CH2:9][CH3:10])[CH3:1]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by a reaction under a hydrogen pressure of 7.0MPa at 190° C. for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 183.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |